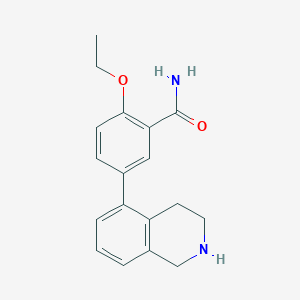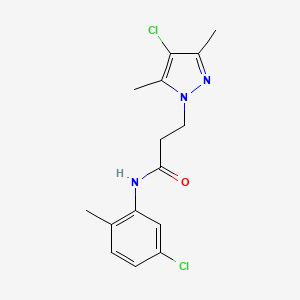
3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
This compound belongs to a class of chemicals known for their potential in various applications due to their unique structural features. The research on such compounds typically aims to explore their synthesis, structural characteristics, reaction behaviors, and property profiles to ascertain their utility in specific areas.
Synthesis Analysis
The synthesis of pyrazole derivatives is often regiospecific, requiring precise control over the reaction conditions to achieve the desired regioisomer. Correct identification of the produced regioisomer through spectroscopic techniques can be challenging, necessitating single-crystal X-ray analysis for unambiguous structure determination (Kumarasinghe et al., 2009).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic and crystallographic methods, revealing insights into their conformational preferences and intermolecular interactions. For example, the study of molecular spectroscopic assembly of certain pyrazole derivatives has provided detailed information on their equilibrium geometry, vibrational assignments, and intramolecular interactions (Sivakumar et al., 2020).
Chemical Reactions and Properties
Research on the reactivity of pyrazole derivatives with other chemical entities, such as palladium(II) chloride, has resulted in the formation of complexes that exhibit unique supramolecular arrangements and coordination modes (Palombo et al., 2019). These studies are crucial for understanding the chemical versatility and potential applicability of the compounds.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline form, are essential for determining the compound's suitability for various applications. While the specific physical properties of "3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)propanamide" are not detailed in the provided research, such characteristics are typically investigated through experimental measurements and are critical for practical applications.
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, such as reactivity, stability, and interaction with biological molecules, play a significant role in their potential as bioactive compounds. For instance, studies on similar compounds have explored their antimicrobial potential and interactions with biological targets, providing insights into their chemical behavior in biological contexts (Sivakumar et al., 2020).
Eigenschaften
IUPAC Name |
3-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(5-chloro-2-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N3O/c1-9-4-5-12(16)8-13(9)18-14(21)6-7-20-11(3)15(17)10(2)19-20/h4-5,8H,6-7H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBGNMBFGYFQMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CCN2C(=C(C(=N2)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5438167.png)
![1-[4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]-3-(2-furyl)-2-propen-1-one](/img/structure/B5438170.png)
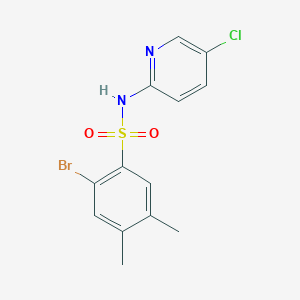

![1-(4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}morpholin-2-yl)methanamine](/img/structure/B5438201.png)
![1-(1-{[6-(2,4-difluorophenyl)pyridin-3-yl]carbonyl}piperidin-3-yl)-3-methylbutan-1-one](/img/structure/B5438205.png)
![2-fluoro-N-(4-{[6-(4-morpholinyl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5438226.png)
![5-[4-(diethylamino)benzylidene]-1-(2-methoxyphenyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5438229.png)

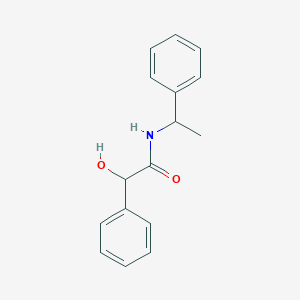
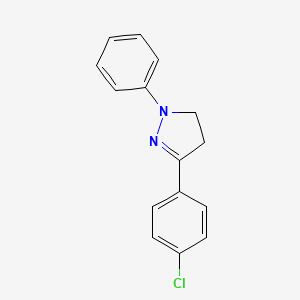
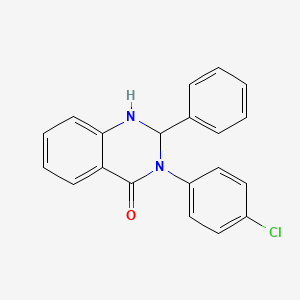
![2-[7-(1,3-benzothiazol-2-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-ethylacetamide](/img/structure/B5438278.png)
